molecular formula C20H16FN3O2S B7812027 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE

1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B7812027
M. Wt: 381.4 g/mol
InChI Key: YHLRHRZUOOXVOJ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a triazoloquinoline moiety, and a thioethanone linkage, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinoline structure.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Thioethanone Linkage Formation:

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thioethanone group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or triazole rings, altering their electronic properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound’s properties might be useful in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar compounds to 1-(4-FLUOROPHENYL)-2-({9-METHOXY-5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ETHAN-1-ONE include other triazoloquinoline derivatives and fluorophenyl-containing compounds These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-10-18-22-23-20(24(18)19-15(12)4-3-5-17(19)26-2)27-11-16(25)13-6-8-14(21)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLRHRZUOOXVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=C1C=CC=C3OC)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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